Cas no 442557-05-3 (4-(2-methylpiperidin-1-yl)sulfonyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide)
4-(2-methylpiperidin-1-yl)sulfonyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-(2-methylpiperidin-1-yl)sulfonyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide
- Benzamide, 4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[4-(4-pyridinyl)-2-thiazolyl]-
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- Inchi: 1S/C21H22N4O3S2/c1-15-4-2-3-13-25(15)30(27,28)18-7-5-17(6-8-18)20(26)24-21-23-19(14-29-21)16-9-11-22-12-10-16/h5-12,14-15H,2-4,13H2,1H3,(H,23,24,26)
- InChI Key: ILEWMYMKHYZZED-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2C=CN=CC=2)=CS1)(=O)C1=CC=C(S(N2CCCCC2C)(=O)=O)C=C1
Experimental Properties
- Density: 1.362±0.06 g/cm3(Predicted)
- pka: 6.40±0.50(Predicted)
4-(2-methylpiperidin-1-yl)sulfonyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>
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| Life Chemicals | F1122-1227-2μmol |
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide |
442557-05-3 | 90%+ | 2μl |
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$63.0 | 2023-05-17 | |
| Life Chemicals | F1122-1227-10μmol |
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide |
442557-05-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1122-1227-20μmol |
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide |
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| Life Chemicals | F1122-1227-1mg |
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide |
442557-05-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1122-1227-2mg |
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide |
442557-05-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1122-1227-3mg |
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide |
442557-05-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1122-1227-4mg |
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide |
442557-05-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1122-1227-5mg |
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide |
442557-05-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1122-1227-10mg |
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide |
442557-05-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-(2-methylpiperidin-1-yl)sulfonyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 4-(2-methylpiperidin-1-yl)sulfonyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide
Introduction to 4-(2-methylpiperidin-1-yl)sulfonyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 442557-05-3)
4-(2-methylpiperidin-1-yl)sulfonyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 442557-05-3, belongs to a class of molecules that exhibit promising properties for therapeutic applications. The presence of multiple heterocyclic rings, including a 1,3-thiazole moiety and a pyridine ring, contributes to its complex chemical behavior and makes it a subject of intense research interest.
The structural framework of 4-(2-methylpiperidin-1-yl)sulfonyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide incorporates several key functional groups that are known to influence its pharmacological properties. The sulfonyl group, for instance, is often associated with enhanced binding affinity and metabolic stability, which are critical factors in drug design. Additionally, the piperidine ring provides a favorable balance between lipophilicity and solubility, making it an attractive scaffold for developing orally active compounds.
In recent years, there has been a surge in research focused on the development of novel therapeutic agents that target various diseases. Among these, compounds with heterocyclic structures have shown particular promise due to their ability to interact with biological targets in multiple ways. The combination of a 1,3-thiazole ring and a pyridine moiety in 4-(2-methylpiperidin-1-yl)sulfonyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide suggests potential applications in areas such as anti-inflammatory, antiviral, and anticancer therapies. These findings are supported by emerging studies that highlight the importance of such structural motifs in modulating biological pathways.
The synthesis of 4-(2-methylpiperidin-1-yl)sulfonyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the sulfonyl group into the molecule is particularly challenging due to its sensitivity to hydrolysis and oxidation. However, advances in synthetic methodologies have enabled chemists to achieve high yields and purity levels for this compound. These improvements have opened up new avenues for exploring its pharmacological potential.
One of the most compelling aspects of 4-(2-methylpiperidin-1-yl)sulfonyl-N-4-(pyridin-4-y l)-1,3-thiazol -2 -y lbenzamide is its interaction with biological targets. The presence of multiple aromatic rings and heterocyclic systems allows it to engage with proteins and enzymes in diverse ways. For example, the piperidine ring can interact with amino acid residues through hydrogen bonding and hydrophobic interactions, while the sulfonyl group can form stable complexes with negatively charged residues. These interactions are crucial for modulating the activity of key biological pathways involved in disease progression.
In vitro studies have demonstrated that 4-(2-methylpiperidin -1 -y l ) sulfonyl -N -4 - ( py rid ine -4 -y l ) -1 ,3 -thiaゾル -2 -y lbenzamide exhibits promising activities against several targets relevant to human health. Notably, research has shown that this compound can inhibit the activity of enzymes involved in inflammation and oxidative stress, which are hallmark features of many chronic diseases. Additionally, preliminary data suggest that it may have neuroprotective properties by interacting with receptors and ion channels in the central nervous system.
The development of 4-(2-methylpiperidin -1 -y l ) sulfonyl -N -4 - ( py rid ine -4 -y l ) -1 ,3 -thiaゾル -2 -y lbenzamide as a therapeutic agent is still in its early stages, but the results so far are encouraging. Researchers are actively exploring ways to optimize its pharmacokinetic properties and enhance its bioavailability. This includes modifications to improve solubility and reduce metabolic clearance rates. Such efforts are essential for translating preclinical findings into effective clinical treatments.
The role of computational chemistry in the study of 4-(2-methylpiperidin -1 -y l ) sulfonyl -N -4 -( py rid ine -4 y l) 1 ,3 thiaゾル 2 y lbenzamide cannot be overstated. Molecular modeling techniques have been instrumental in understanding how this compound interacts with biological targets at the atomic level. By predicting binding affinities and identifying key interaction sites, researchers can design more effective derivatives with improved therapeutic profiles. These computational approaches are complemented by experimental validation through X-ray crystallography and other spectroscopic methods.
The future prospects for 4-(2-methylpiperidin _ _ _ _ _ _ _ y l ) sulfonyl N _ _ _ _ _ _ ( py rid ine _ _ _ _ y l ) –_ –_ thiaゾル –_ –_ benzamide are bright given its unique structural features and promising biological activities. As research continues to uncover new therapeutic applications for this compound, it is likely to play an important role in the development of next-generation pharmaceuticals. The integration of synthetic chemistry with computational biology will be key to unlocking its full potential and translating these findings into tangible benefits for patients worldwide.
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